molecular formula C11H23Br B13525878 5-(Bromomethyl)-5-ethyl-2-methylheptane

5-(Bromomethyl)-5-ethyl-2-methylheptane

Cat. No.: B13525878
M. Wt: 235.20 g/mol
InChI Key: BRBRQRVWQMRBAG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5-ethyl-2-methylheptane is an organic compound characterized by a bromomethyl group attached to a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5-ethyl-2-methylheptane typically involves the bromination of a suitable precursor. One common method is the bromination of 5-ethyl-2-methylheptane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can lead to higher production rates and better control over product purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5-ethyl-2-methylheptane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)-5-ethyl-2-methylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways involving brominated compounds.

    Medicine: Exploration of its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5-ethyl-2-methylheptane involves its reactivity due to the presence of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-5-ethyl-2-methylheptane
  • 5-(Iodomethyl)-5-ethyl-2-methylheptane
  • 5-(Hydroxymethyl)-5-ethyl-2-methylheptane

Comparison

5-(Bromomethyl)-5-ethyl-2-methylheptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or hydroxylated derivatives may not be as effective.

Properties

Molecular Formula

C11H23Br

Molecular Weight

235.20 g/mol

IUPAC Name

5-(bromomethyl)-5-ethyl-2-methylheptane

InChI

InChI=1S/C11H23Br/c1-5-11(6-2,9-12)8-7-10(3)4/h10H,5-9H2,1-4H3

InChI Key

BRBRQRVWQMRBAG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCC(C)C)CBr

Origin of Product

United States

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